molecular formula C8H15F3N2 B13948200 1,1,1-trifluoro-N-((1-methylpiperidin-4-yl)methyl)methanamine

1,1,1-trifluoro-N-((1-methylpiperidin-4-yl)methyl)methanamine

Cat. No.: B13948200
M. Wt: 196.21 g/mol
InChI Key: WCKKWWROZLLDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-N-((1-methylpiperidin-4-yl)methyl)methanamine is a chemical compound characterized by the presence of trifluoromethyl and piperidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-((1-methylpiperidin-4-yl)methyl)methanamine typically involves the reaction of 1-methylpiperidine with trifluoromethylating agents under controlled conditions. The process may include steps such as:

    Formation of the piperidine intermediate: This involves the reaction of 1-methylpiperidine with formaldehyde to form the corresponding methanamine derivative.

    Trifluoromethylation: The intermediate is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base like potassium carbonate to introduce the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-((1-methylpiperidin-4-yl)methyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, amines.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

1,1,1-Trifluoro-N-((1-methylpiperidin-4-yl)methyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-((1-methylpiperidin-4-yl)methyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biochemical pathways. The piperidine moiety can contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-N-phenylmethanesulfonamide: Contains a trifluoromethyl group and a phenyl ring.

    1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol: Contains a trifluoromethyl group and a piperidine ring.

    N-Methyl-1-(1-methylpiperidin-2-yl)methanamine: Contains a piperidine ring and a methyl group.

Uniqueness

1,1,1-Trifluoro-N-((1-methylpiperidin-4-yl)methyl)methanamine is unique due to the combination of its trifluoromethyl and piperidine groups, which confer distinct chemical properties and potential applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the piperidine moiety provides structural rigidity and potential biological activity.

Properties

Molecular Formula

C8H15F3N2

Molecular Weight

196.21 g/mol

IUPAC Name

1,1,1-trifluoro-N-[(1-methylpiperidin-4-yl)methyl]methanamine

InChI

InChI=1S/C8H15F3N2/c1-13-4-2-7(3-5-13)6-12-8(9,10)11/h7,12H,2-6H2,1H3

InChI Key

WCKKWWROZLLDAV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)CNC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.